molecular formula C7HClF4O B1301936 2,3,4,5-Tetrafluorobenzoyl chloride CAS No. 94695-48-4

2,3,4,5-Tetrafluorobenzoyl chloride

Cat. No.: B1301936
CAS No.: 94695-48-4
M. Wt: 212.53 g/mol
InChI Key: XWCKIXLTBNGIHV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3,4,5-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, organic amines, and alcohols. The major products formed from these reactions are 2,3,4,5-tetrafluorobenzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorobenzoyl chloride involves its high reactivity with nucleophiles. The compound’s acyl chloride group reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is utilized in the synthesis of various derivatives, which can then interact with specific molecular targets in biological systems .

Comparison with Similar Compounds

2,3,4,5-Tetrafluorobenzoyl chloride is unique due to its tetrafluorinated benzoyl group, which imparts distinct chemical properties. Similar compounds include:

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Properties

IUPAC Name

2,3,4,5-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCKIXLTBNGIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369975
Record name 2,3,4,5-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94695-48-4
Record name 2,3,4,5-Tetrafluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94695-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,4,5- Tetrafluorobenzoyl chloride
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Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Record name 2,3,4,5-tetrafluorobenzoyl chloride
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Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 200 g of 2,3,4,5-tetrafluorobenzoic acid, 225 ml of thionyl chloride and 5 ml of N,N-dimethylformamide, prepared at 20° C., is heated at reflux for 3 hours. After cooling at 40° C., the thionyl chloride in excess is evaporated off under vacuum. The residue is taken up with toluene and the solution is concentrated again at 40° C. under vacuum. Thus 219 g of raw 2,3,4,5-tetrafluorobenzoyl chloride are obtained as a yellowish oil. A mixture of 1200 ml of toluene, 220 g of diethyl malonate and 153 g of magnesium ethylate, prepared at 20° C., is heated one hour at reflux, then it is cooled to 5° C. and the acid chloride above obtained is added thereto, by keeping the temperature below 10° C. After a 30-minutes stirring, the mixture is made acid with concentrated hydrochloric acid and the two phases are separated. The organic phase is diluted with water, made acid with sulfuric acid to pH 1.0 and heated at reflux for 7 hours, namely until the reaction is over. The mixture is cooled, the aqueous phase is separated and the organic one is taken up with water and made basic with sodium hydroxide to a very basic pH value. The aqueous phase is separated and the organic one is again extracted with water. The combined aqueous phases are made acid with concentrated hyarochloric acid to pH 1 and extracted twice with toluene. The toluene phase is concentrated under vacuum, the residue is taken up with 1250 ml of acetonitrile. To this mixture, at first 80 g of sodium bicarbonate and then 110 ml of N-methylpiperazine are added and the reaction mixture is heated 3 hours at reflux. By dilution with water the desired product precipitates and it is then filtered and washed with water. The wet product thus obtained is suspended in toluene and the suspension is evaporated by distillation until the solution becomes anhydrous. This solution contains 0.89 mole of ethyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoylacetate and is directly used for the subsequent step (b).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
225 mL
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reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were added to the distillation residue (approximately 20 g) and 2.7 g of iron(III) chloride were added. The mixture was reacted with formic acid in a similar manner to a). 198 g (93% of theory) of 2,3,4,5-tetrafluorobenzoyl chloride were obtained.
Quantity
268 g
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
20 g
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reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were placed in a stirred apparatus and 5.3 [lacuna] of iron(III) chloride were added, 45 g of formic acid (98-100%) were pumped in over 8 hours at 60° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was stirred until the end of gas development. The product was then distilled. 195 g of 2,3,4,5-tetrafluorobenzoyl chloride were obtained (91.5% of theory); b.p.: 70°-72° C./20 mbar, nD25 : 1.4773.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
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Quantity
45 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To 30.0 g (155 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 75 ml of dichloromethane was added 14.8 ml (1.1 equivalents) of oxalyl chloride. The mixture was then treated with three drops of dry N,N-dimethylformamide and the vigorous reaction was stirred at room temperature overnight. The mixture was then concentrated to an oil, taken up in toluene, and reconcentrated to afford 2,3,4,5-tetrafluorobenzoyl chloride which was used in the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2,3,4,5-Tetrafluorobenzoyl chloride in the provided research papers?

A: In the provided research, this compound primarily serves as a crucial building block or intermediate in the synthesis of pharmaceuticals, particularly levofloxacin [] and ofloxacin [].

Q2: How is this compound used in the synthesis of levofloxacin?

A: According to the research, the synthesis begins with this compound and involves several steps: acylation, amination, cyclization to form a left oxyfluoride cyclization ester, condensation with piperazine, methylation using dimethyl sulfate, and finally, hydrolysis and condensation to yield levofloxacin [].

Q3: Are there any advantages to using this compound in this synthetic process for levofloxacin compared to other methods?

A: Yes, the research indicates that using this compound and substituting piperazine for N-methylpiperazine in the synthesis of levofloxacin provides multiple benefits. These include improved product yield and quality, reduced production costs, and minimized environmental impact [].

Q4: Aside from pharmaceutical synthesis, is this compound used in any analytical applications?

A: Yes, this compound is a key component in a derivatizing reagent used for analyzing amphetamine and memantine in plasma samples [, ].

Q5: How is this compound employed in these analytical methods?

A: It's part of a novel electrophoric derivatization reagent, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride. This reagent reacts with amphetamine or memantine in plasma samples to form derivatives detectable by Gas Chromatography-Mass Spectrometry (GC-MS) [, ].

Q6: What are the advantages of using this specific derivatization reagent with this compound in analyzing these compounds?

A: The research highlights the remarkable sensitivity of the derivatives formed using this reagent. This allows for the quantification of amphetamine at extremely low concentrations (49 pg/mL) in plasma samples, using a small sample volume (250 μL) []. The method is also noted for its speed, as both extraction and derivatization occur simultaneously [].

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